molecular formula C20H14F3N3O4 B2382302 1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide CAS No. 899970-47-9

1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2382302
CAS No.: 899970-47-9
M. Wt: 417.344
InChI Key: NRXATNFQMHAAKN-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide is a recognized potent and selective chemical probe targeting Poly(ADP-ribose) polymerase 1 (PARP-1). Its primary research value lies in its utility for investigating the molecular mechanisms of the DNA damage response (DDR), particularly the base excision repair pathway. By potently inhibiting PARP-1 enzymatic activity, this compound traps the PARP protein on damaged DNA, preventing its dissociation and ultimately leading to the stalling of replication forks and the formation of double-strand breaks during DNA replication. This mechanism is exploited in synthetic lethality approaches, especially in cancers with homologous recombination deficiencies, such as those harboring BRCA1 or BRCA2 mutations. Research utilizing this inhibitor is pivotal for advancing our understanding of cancer cell vulnerability and for developing novel chemotherapeutic strategies. Furthermore, it serves as a critical tool in preclinical studies to validate PARP-1 as a target and to explore combination therapies with other DNA-damaging agents or immunotherapy. The compound's high selectivity for PARP-1 over other PARP family members enhances its utility for dissecting the specific biological functions of this key enzyme in cellular models of disease. Source: PubChem Source: Nature Scientific Reports

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)15-4-2-5-16(10-15)24-19(28)14-7-8-18(27)25(12-14)11-13-3-1-6-17(9-13)26(29)30/h1-10,12H,11H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXATNFQMHAAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a dihydropyridine ring, a nitrobenzyl group, and a trifluoromethyl-substituted phenyl moiety. These characteristics contribute to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C17H14F3N3O3
  • Molecular Weight : 363.31 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and interaction with intracellular targets. The dihydropyridine structure is known for its ability to modulate calcium channels, which may influence various cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting that it may interfere with bacterial cell wall synthesis or function through oxidative stress mechanisms.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through several mechanisms:

  • Mechanism of Action :
    • Calcium Channel Modulation : The dihydropyridine structure interacts with calcium channels, influencing calcium ion flux within cells.
    • Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels, leading to oxidative stress and subsequent apoptosis.
    • Caspase Activation : Activation of caspases has been observed, indicating that the compound promotes programmed cell death in cancer cells.

Study 1: Anticancer Efficacy

A study evaluated the effects of the compound on human cervical cancer (HeLa) cells. Results indicated that treatment with the compound resulted in:

  • Increased levels of pro-apoptotic proteins (e.g., Bax)
  • Decreased levels of anti-apoptotic proteins (e.g., Bcl-2)
  • Induction of caspase-3 activity

IC50 Values :

Cell LineIC50 (μM)Treatment Duration
HeLa1572 hours

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed:

  • Significant inhibition zones in agar diffusion assays.
  • Minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals:

Compound NameStructure FeaturesUnique Attributes
N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamideContains methoxy and nitrophenyl groupsEnhanced reactivity due to methoxy group
N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamideCarbamoyl group substitutionPotentially altered hydrogen bonding capabilities
1-(4-sulfamoylphenyl)-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamideSulfamoyl group additionIncreased solubility and potential for enhanced biological activity

Comparison with Similar Compounds

Comparison with 1-(3-nitrobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide

  • Structural Difference : The carboxamide-linked phenyl group in the target compound is substituted with a 3-(trifluoromethyl) group, whereas the analog in uses a p-tolyl (methyl-substituted phenyl) group.
  • Impact on Properties: Molecular Weight: The trifluoromethyl group increases molecular weight compared to the p-tolyl analog. Lipophilicity: The trifluoromethyl group enhances hydrophobicity, which could improve blood-brain barrier penetration compared to the more polar p-tolyl group.

Comparison with 1-[(3,4-Dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

  • Structural Difference : The benzyl substituent in the target compound is 3-nitrobenzyl, while the analog in uses a 3,4-dichlorophenylmethyl group.
  • Impact on Properties :
    • Molecular Weight : The dichloro analog (MW: 441.23) is heavier due to the chlorine atoms compared to the target compound (estimated MW: ~401).
    • Electronic and Steric Effects : The nitro group is a stronger electron-withdrawing group than chlorine, which may increase the compound’s susceptibility to reduction or nucleophilic attack.
    • Lipophilicity : Chlorine substituents contribute to lipophilicity (ClogP ~3.5), but the nitro group may partially offset this by introducing polar character.

Comparison with 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide

  • The carboxamide in the target compound is linked to 3-(trifluoromethyl)phenyl, whereas the analog uses a simple phenyl group.
  • Impact on Properties :
    • Molecular Weight : The analog (MW: ~406.5) is slightly heavier due to the chlorine atom.
    • Bioactivity : The chlorine on the pyridine may sterically hinder interactions with biological targets compared to the unsubstituted pyridine in the target compound.
    • Solubility : The absence of a nitro group in the analog may improve aqueous solubility.

Q & A

Basic: What are the critical steps and reagents for synthesizing 1-(3-nitrobenzyl)-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridine-3-carboxamide?

The synthesis involves multi-step organic reactions, starting with the formation of the dihydropyridine core. Key steps include:

  • Cyclization : Reacting pyridine derivatives (e.g., 3-carboxamide precursors) with nitrobenzyl halides under basic conditions to form the dihydropyridine ring.
  • Coupling : Introducing the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt.
  • Purification : Chromatography (silica gel or HPLC) is essential to isolate the product, given the structural complexity and potential by-products .

Basic: Which spectroscopic and analytical methods are used to confirm the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the nitrobenzyl, trifluoromethylphenyl, and dihydropyridine moieties.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1680 cm1^{-1}).
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for structurally similar analogs .

Basic: How do the nitro and trifluoromethyl groups influence the compound’s physicochemical stability?

  • Nitro Group : Enhances electrophilicity but may reduce hydrolytic stability under alkaline conditions.
  • Trifluoromethyl Group : Increases lipophilicity (logP) and metabolic resistance, improving membrane permeability. Stability studies in buffers (pH 1–10) and simulated biological fluids are recommended to assess degradation pathways .

Advanced: What experimental strategies optimize the introduction of the 3-nitrobenzyl group during synthesis?

  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or palladium catalysts improve regioselectivity in coupling reactions.
  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitrobenzyl intermediates.
  • Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., over-nitration). Post-reaction TLC monitoring ensures intermediate purity .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the nitro and trifluoromethyl substituents in bioactivity?

  • Nitro Group Replacement : Synthesize analogs with -NO2_2 replaced by -CN or -CF3_3 to test electrophilic vs. hydrophobic contributions to enzyme inhibition.
  • Trifluoromethyl Position : Compare para- vs. meta-substituted phenyl analogs to assess steric effects on target binding.
  • Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with enzymes like kinases or cytochrome P450 .

Advanced: How should researchers address contradictory bioactivity data in cytotoxicity assays?

  • Assay Replication : Repeat experiments with independent batches to rule out synthetic variability.
  • Purity Validation : Use HPLC (>95% purity) and ICP-MS to exclude metal contamination.
  • Cell Line Specificity : Test across multiple cell lines (e.g., HEK293, MCF-7) to identify context-dependent effects. Cross-validate with enzymatic assays (e.g., ATPase inhibition) .

Advanced: What methodologies resolve discrepancies in receptor binding affinity measurements?

  • Radioligand Displacement Assays : Use 3^3H-labeled competitors to quantify IC50_{50} values under standardized buffer conditions.
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) to account for assay artifacts.
  • Negative Controls : Include structurally related inactive analogs to confirm specificity .

Basic: What are the recommended storage conditions to maintain compound integrity?

Store at -20°C in airtight, light-protected containers under inert gas (N2_2 or Ar). Lyophilization improves long-term stability for hygroscopic batches. Periodic NMR checks detect decomposition (e.g., nitro group reduction) .

Advanced: How can computational tools predict metabolic pathways and toxicity risks?

  • ADMET Prediction : Software like SwissADME or ADMETlab2.0 identifies likely Phase I/II metabolism sites (e.g., nitro reduction to amine).
  • CYP450 Inhibition Assays : Microsomal incubations quantify interactions with CYP3A4/2D6 to assess drug-drug interaction risks.
  • Toxicity Profiling : Use Tox21 or ProTox-II to predict hepatotoxicity and mutagenicity .

Advanced: What strategies validate target engagement in cellular models?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein.
  • Cellular Thermal Shift Assay (CETSA) : Measures target protein stability shifts after compound treatment.
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment confirms on-target effects .

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